trans-4-ジメチルアミノクロトン酸塩酸塩

説明

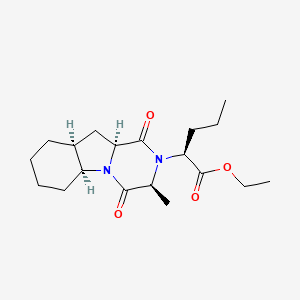

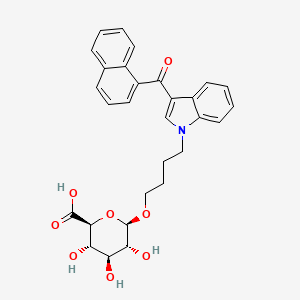

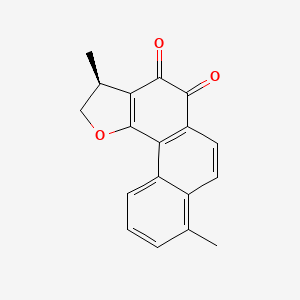

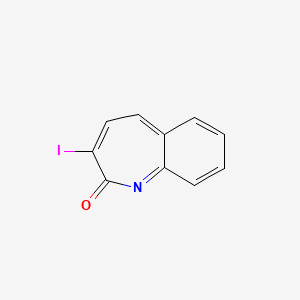

Trans-4-Dimethylaminocrotonic acid hydrochloride is a significant pharmaceutical intermediate and forms an essential part of the structure of the anti-tumor drugs afatinib and neratinib . It is also a crucial organic synthesis reagent for the preparation of novel pyrazole derivatives and 6-heterocycloalkyl quinazoline derivatives .

Synthesis Analysis

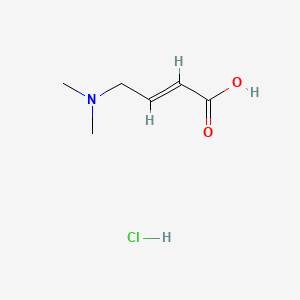

Trans-4-Dimethylaminocrotonic acid hydrochloride is synthesized using (E)-4-(dimethylamino)-2-butenoic acid methyl ester as a raw material. The process involves adding reagents such as water, sodium hydroxide, methanol, and hydrogen chloride through a chemical reaction .Molecular Structure Analysis

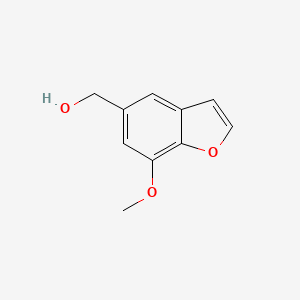

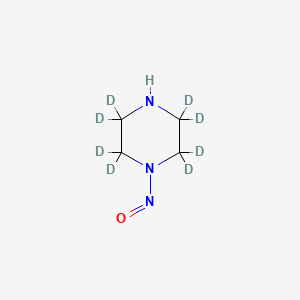

The molecular formula of trans-4-Dimethylaminocrotonic acid hydrochloride is C6H12ClNO2 . The molecular weight is 165.62 g/mol .Physical and Chemical Properties Analysis

Trans-4-Dimethylaminocrotonic acid hydrochloride is a white solid . It has a melting point of 162 °C . It is slightly soluble in DMSO, Methanol, and Water .科学的研究の応用

癌研究

trans-4-ジメチルアミノクロトン酸塩酸塩は、特にキナーゼモジュレーターの研究において、癌研究で使用されています . キナーゼモジュレーターは、細胞プロセスにおいて重要な役割を果たすタンパク質の一種であるキナーゼの機能に影響を与えることができる物質です。この化合物を研究することにより、研究者は新しい癌治療法の開発に関する洞察を得ることができます。

医薬品中間体

この化合物は重要な医薬品中間体であり、アファチニブやネラチニブなどの抗腫瘍薬の構造の重要な部分を形成しています . これらの薬剤は、特定の種類の乳がんや非小細胞肺がんの治療に使用されます .

有機合成

trans-4-ジメチルアミノクロトン酸塩酸塩は、有機合成において重要な試薬です . これは、新規なピラゾール誘導体の調製に使用されます .

キナゾリン誘導体の調製

この化合物は、6-ヘテロシクロアルキルキナゾリン誘導体の合成にも使用されます . キナゾリン誘導体は、抗癌、抗炎症、抗ウイルス効果など、さまざまな薬理活性があることがわかっています。

チロシンキナーゼ阻害剤

trans-4-ジメチルアミノクロトン酸塩酸塩は、チロシンキナーゼ阻害剤の調製における試薬として使用されます . チロシンキナーゼは、細胞内のタンパク質にATPからリン酸基を転移させることができる酵素であり、細胞プロセスの調節に重要な役割を果たします。これらの酵素の阻害剤は、癌などの病気の治療に使用されます。

レナチニブ中間体

Safety and Hazards

将来の方向性

作用機序

Target of Action

Trans-4-Dimethylaminocrotonic acid hydrochloride is primarily used in the preparation of tyrosine kinase inhibiting antitumor agents . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

They can induce apoptosis and inhibit cell proliferation .

Biochemical Pathways

The compound is involved in the biochemical pathway related to the inhibition of tyrosine kinases. By inhibiting these enzymes, it disrupts the signal transduction pathways, thereby inhibiting tumor growth .

Result of Action

As a tyrosine kinase inhibitor, trans-4-Dimethylaminocrotonic acid hydrochloride can potentially lead to the inhibition of tumor growth. It achieves this by blocking the signals necessary for tumor cells to proliferate and survive .

特性

IUPAC Name |

(E)-4-(dimethylamino)but-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHNQHFOIVLAQX-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347107 | |

| Record name | (2E)-4-(Dimethylamino)but-2-enoic acid hydrogenchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848133-35-7, 98548-81-3 | |

| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848133-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848133357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-(Dimethylamino)but-2-enoic acid hydrogenchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRA8B68TND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of trans-4-Dimethylaminocrotonic acid hydrochloride in pharmaceutical synthesis?

A1: Trans-4-Dimethylaminocrotonic acid hydrochloride serves as a crucial intermediate in the synthesis of Afatinib []. This compound is reacted with N4-(3-chloro-4-fluoro-phenyl)-7-((S)-tetrahydrofuran-3-yl-oxy)quinazoline-4,6-diamine to produce Afatinib, an irreversible ErbB family blocker used in cancer treatment.

Q2: Can you describe the synthetic route for producing trans-4-Dimethylaminocrotonic acid hydrochloride outlined in the research?

A2: The research highlights a "one-pot" synthesis method for producing highly pure trans-4-Dimethylaminocrotonic acid hydrochloride []. This method involves the following steps:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H-[1,3]Oxazolo[3,2-a][1,2]oxazolo[4,5-e]pyridine](/img/structure/B590095.png)